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molecular formula C8H5F3N2S B2502415 {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile CAS No. 68672-37-7

{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile

Cat. No. B2502415
M. Wt: 218.2
InChI Key: AVAVGEJYYHSTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341901

Procedure details

To a cold (0°-5° C.) stirred solution of 2-aminobenzotrifluoride (6.44 g., 0.04 mole) and sodium thiocyanate (9.72 g., 0.12 mole) in methanol (100 ml) is added dropwise a solution of bromine (6.6 g., 0.42 mole) in methanol (25 ml) saturated with sodium bromide. The solution is stirred for 20 minutes following the addition of bromine and then poured into water (750 ml) and neutralized with sodium carbonate. The resulting oil is taken up in methylene chloride and dried. Removal of the drying agent and solvent gives 4-thiocyano-2-trifluoromethylaniline as an oil that solidifies on standing (8.4 g., 96 percent yield). A purified sample has a melting point of 52°-55° C. and the following analysis:
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
9.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[S-:12][C:13]#[N:14].[Na+].BrBr.[Br-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.C(Cl)Cl.O>[S:12]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([C:8]([F:9])([F:10])[F:11])[CH:4]=1)[C:13]#[N:14] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.44 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
9.72 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent and solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S(C#N)C1=CC(=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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